molecular formula C22H24N2O3S B2920429 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazole CAS No. 618862-89-8

5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazole

Cat. No. B2920429
CAS RN: 618862-89-8
M. Wt: 396.51
InChI Key: LDPQBTOEWBUCPZ-UHFFFAOYSA-N
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Description

5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as AZPO and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds containing the oxazole ring, particularly those substituted with phenylsulfonyl groups, are fundamental to exploring their potential applications. Research has focused on developing new synthetic routes and methodologies for creating these complex molecules. For instance, Williams and Fu (2010) described a general methodology for the preparation of 2,5-disubstituted-1,3-oxazoles, highlighting a strategy that involves deprotonation of 2-(phenylsulfonyl)-1,3-oxazole to create useful C-5 carbanion reactive with various electrophiles, leading to diverse oxazole derivatives (Williams & Fu, 2010).

Biological Activity and Therapeutic Potential

The evaluation of biological and therapeutic activities of oxazole derivatives is a significant area of research. These compounds have been tested for various biological activities, including anticancer, antimicrobial, and antitubercular properties. For example, Zyabrev et al. (2022) synthesized a novel series of 4-arylsulfonyl-1,3-oxazoles and evaluated their anticancer activities, demonstrating potential against specific cancer cell lines (Zyabrev et al., 2022). This highlights the potential of oxazole derivatives as leading compounds for further in-depth studies in cancer therapy.

Antimicrobial and Antitubercular Agents

The antimicrobial and antitubercular activities of oxazole derivatives have also been explored. Kumar et al. (2013) synthesized sulfonyl derivatives with isopropyl thiazole and evaluated them as antimicrobial and antitubercular agents, showcasing their moderate to significant activities against various pathogens (Kumar, Prasad, & Chandrashekar, 2013). This research indicates the utility of oxazole derivatives in developing new treatments for infectious diseases.

Novel Compound Development

The development of novel compounds utilizing oxazole derivatives for various applications is an ongoing area of research. The synthesis of extended oxazoles and their applications in creating new molecules with potential industrial and therapeutic uses are examples of the innovative approaches being undertaken. Patil and Luzzio (2016) worked on synthesizing extended oxazoles for synthetic elaboration, providing a foundation for developing new chemical entities with diverse applications (Patil & Luzzio, 2016).

properties

IUPAC Name

5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-17-11-7-8-14-19(17)20-23-21(28(25,26)18-12-5-4-6-13-18)22(27-20)24-15-9-2-3-10-16-24/h4-8,11-14H,2-3,9-10,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPQBTOEWBUCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)N3CCCCCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(o-tolyl)oxazole

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